Cas no 1781646-87-4 (1-(3,4-dihydroxyphenyl)cyclopropane-1-carbaldehyde)

1-(3,4-Dihydroxyphenyl)cyclopropane-1-carbaldehyde is a specialized organic compound featuring a cyclopropane ring fused to a benzaldehyde derivative with adjacent hydroxyl groups at the 3- and 4-positions. This structure imparts unique reactivity, particularly in synthetic applications where the aldehyde functionality and catechol moiety enable selective transformations, such as nucleophilic additions or oxidative coupling reactions. The compound’s rigid cyclopropane ring enhances stereochemical control in synthesis, while the hydroxyl groups offer sites for further derivatization or coordination. Its balanced polarity and stability make it suitable for intermediates in pharmaceuticals, agrochemicals, or materials science, where precise functional group manipulation is critical. Handling requires protection from oxidation due to the catechol group’s sensitivity.
1-(3,4-dihydroxyphenyl)cyclopropane-1-carbaldehyde structure
1781646-87-4 structure
Product Name:1-(3,4-dihydroxyphenyl)cyclopropane-1-carbaldehyde
CAS No:1781646-87-4
MF:C10H10O3
MW:178.184603214264
CID:6224168
PubChem ID:88908898
Update Time:2025-10-21

1-(3,4-dihydroxyphenyl)cyclopropane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-dihydroxyphenyl)cyclopropane-1-carbaldehyde
    • 1781646-87-4
    • EN300-1824054
    • SCHEMBL12345138
    • Inchi: 1S/C10H10O3/c11-6-10(3-4-10)7-1-2-8(12)9(13)5-7/h1-2,5-6,12-13H,3-4H2
    • InChI Key: TZUPKAVHQMDTAN-UHFFFAOYSA-N
    • SMILES: O=CC1(C2C=CC(=C(C=2)O)O)CC1

Computed Properties

  • Exact Mass: 178.062994177g/mol
  • Monoisotopic Mass: 178.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 57.5Ų

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Additional information on 1-(3,4-dihydroxyphenyl)cyclopropane-1-carbaldehyde

Comprehensive Overview of 1-(3,4-dihydroxyphenyl)cyclopropane-1-carbaldehyde (CAS No. 1781646-87-4): Properties, Applications, and Research Insights

1-(3,4-dihydroxyphenyl)cyclopropane-1-carbaldehyde (CAS No. 1781646-87-4) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This compound combines a cyclopropane ring with a 3,4-dihydroxyphenyl moiety and an aldehyde functional group, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in antioxidant applications, neuroprotective studies, and as a precursor for flavonoid derivatives.

The growing interest in natural product-inspired drug discovery has propelled the demand for compounds like 1-(3,4-dihydroxyphenyl)cyclopropane-1-carbaldehyde. Its catechol structure (the 3,4-dihydroxybenzene component) is particularly noteworthy, as this motif is prevalent in many plant polyphenols known for their health benefits. Current studies focus on its radical scavenging capacity and potential to modulate oxidative stress pathways, aligning with the global trend toward preventive healthcare solutions.

From a synthetic chemistry perspective, the cyclopropane-carbaldehyde moiety offers intriguing possibilities for ring-opening reactions and conjugation chemistry. The strained three-membered ring system can participate in various cycloaddition reactions, while the aldehyde group serves as an excellent handle for nucleophilic additions or reductive aminations. These characteristics make CAS No. 1781646-87-4 valuable for constructing molecular scaffolds in medicinal chemistry programs.

Analytical characterization of 1-(3,4-dihydroxyphenyl)cyclopropane-1-carbaldehyde typically involves advanced techniques such as HPLC-MS for purity assessment and NMR spectroscopy for structural confirmation. The compound's UV-Vis absorption profile shows characteristic peaks around 280 nm, corresponding to the π→π* transitions of its aromatic system. These properties are crucial for researchers developing analytical methods for quality control in synthesis workflows.

In material science applications, derivatives of this compound have shown promise in developing bio-based polymers and functional coatings. The dihydroxyphenyl group can participate in metal chelation, suggesting potential uses in catalytic systems or coordination polymers. This multifaceted applicability addresses the increasing market demand for sustainable chemical solutions across industries.

Storage and handling of 1-(3,4-dihydroxyphenyl)cyclopropane-1-carbaldehyde require attention to its light sensitivity and potential for oxidative degradation. Best practices recommend storage under inert atmosphere at low temperatures, with desiccants to prevent moisture absorption. These considerations are particularly important for researchers investigating its stability profile under various conditions.

The commercial availability of CAS No. 1781646-87-4 has expanded significantly to meet research demands, with suppliers offering various custom synthesis options and bulk quantities. Quality specifications typically emphasize ≥95% purity by HPLC, with some suppliers providing analytical certificates and structure verification data. This accessibility supports its growing adoption in both academic and industrial research settings.

Future research directions for this compound may explore its potential in enzyme inhibition studies, particularly targeting kinases and oxidoreductases. The combination of its rigid cyclopropane core and hydrogen-bonding catechol group presents interesting possibilities for molecular recognition applications. Such investigations align with current interests in targeted drug delivery and precision medicine approaches.

Environmental considerations for 1-(3,4-dihydroxyphenyl)cyclopropane-1-carbaldehyde include assessments of its biodegradability and ecotoxicity profile. As regulatory frameworks emphasize green chemistry principles, understanding these aspects becomes increasingly important for sustainable development of derivatives. Preliminary studies suggest moderate aquatic toxicity, warranting proper waste management protocols in laboratory settings.

From a market perspective, the compound's niche applications contribute to its positioning in the fine chemicals sector. Pricing trends reflect its status as a research-grade material, with costs influenced by synthesis complexity and purification requirements. The growing interest in bioactive small molecules suggests stable demand for this chemical entity in coming years.

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